Dulcite-d2

Procurement economics Stable isotope labeling Laboratory budgeting

Dulcite-d2 is the deuterium-labeled analog of galactitol (Dulcite). It serves as a chemically identical internal standard for precise LC-MS/MS quantification of endogenous galactitol in plasma, urine, and tissues. The +2 Da mass shift corrects matrix effects and ionization variability. Ideal for galactosemia research and core labs requiring high-throughput, cost-effective analysis.

Molecular Formula C6H14O6
Molecular Weight 184.18 g/mol
Cat. No. B12394848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcite-d2
Molecular FormulaC6H14O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1D2/m0/s1
InChIKeyFBPFZTCFMRRESA-AFEYJBRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dulcite-d2 Procurement Guide: Deuterium-Labeled Galactitol for Quantitative LC-MS and Metabolic Tracer Studies


Dulcite-d2 (Dulcitol-d2, CAS: 91992-02-8) is the deuterium-labeled form of Dulcite (galactitol), a six-carbon sugar alcohol with the molecular formula C6H12D2O6 and molecular weight of 184.18 . Dulcite is an endogenous metabolic breakdown product of galactose, produced via the polyol pathway by aldose reductase, and its intracellular accumulation serves as a clinically relevant biomarker in galactosemia and related metabolic disorders [1]. The stable isotope labeling at specific positions permits Dulcite-d2 to serve as a mass-differentiated internal standard for the precise quantification of endogenous galactitol via LC-MS, GC-MS, and NMR-based workflows .

Why Unlabeled Dulcite or Alternative Sugar Alcohols Cannot Replace Dulcite-d2 in Quantitative Workflows


Quantitative LC-MS/MS analysis of galactitol in complex biological matrices requires a chemically identical internal standard that co-elutes with the target analyte to compensate for matrix effects and ionization variability [1]. Unlabeled Dulcite (CAS: 608-66-2) cannot be distinguished from endogenous galactitol in the mass spectrometer, rendering accurate baseline-resolved quantification impossible. Deuterium-labeled internal standards such as Dulcite-d2, while effective, may exhibit subtle retention time shifts relative to the native analyte due to isotopic effects, necessitating careful method validation [2]. Alternative non-isotopic internal standards (e.g., mannitol or sorbitol) are structurally distinct sugar alcohols that do not fully replicate the chromatographic behavior or ionization efficiency of galactitol, introducing systematic bias that precludes their use in validated quantitative assays [3].

Dulcite-d2: Quantitative Differentiation Evidence Versus 13C-Labeled and Unlabeled Comparators


Procurement Cost Efficiency: Dulcite-d2 Versus 13C-Labeled Dulcite Analogs

Deuterium-labeled analogues are less expensive to synthesize and procure than 13C- or 15N-labeled counterparts, making Dulcite-d2 the more economical choice for routine quantitative analysis where isotopic effects are carefully controlled and validated [1].

Procurement economics Stable isotope labeling Laboratory budgeting

Analytical Bias Avoidance: Deuterated SIL-IS Retention Time Shift Limitation

Deuterium-labeled internal standards can exhibit different retention times relative to native analytes due to isotopic effects, diminishing matrix effect compensation relative to 13C- or 15N-labeled internal standards [1]. In a head-to-head method comparison for urinary 2-methylhippuric acid (2MHA), concentrations generated using 2MHA-[2H7] were on average 59.2% lower than those generated using 2MHA-[13C6], with spike accuracy showing a -38.4% negative bias for the deuterated IS while no significant bias was observed for 2MHA-[13C6] [1].

LC-MS method validation Matrix effects Internal standard selection

Metabolic Stability Enhancement: Deuteration Kinetic Isotope Effect in Tracer Studies

Deuteration at metabolically labile positions can invoke a kinetic isotope effect due to the stronger C-D bond relative to the C-H bond, slowing enzymatic breakdown and extending the half-life of the labeled tracer [1]. In a site-specific deuteration study of the neuroinflammation imaging agent PBR111, deuteration adjacent to the fluoro-alkyl group yielded approximately 50% improved metabolic stability of the intact radiotracer relative to the non-deuterated compound, as measured by MS/MS transition ratio determination in rat and human liver microsomes [1].

Metabolic stability Kinetic isotope effect In vitro metabolism Tracer optimization

Analytical Signal Cross-Contribution: Deuterated and Non-Deuterated Analyte Quantification

Natural heavy isotopes present in non-deuterated analytes contribute to the mass channel of the deuterated internal standard, and vice versa, potentially overestimating deuterated analyte concentrations [1]. In an LC-MS/MS study of deuterated and non-deuterated levodopa and its metabolites, natural heavy isotopes in the non-deuterated compounds caused an absolute contribution of up to 100% in the response of the deuterated compounds [1].

LC-MS/MS method development Isotopic interference Quantitative bioanalysis

Structural Specificity: Dulcite-d2 Versus Alternative Sugar Alcohol Isotopologues

Dulcite-d2 is the deuterium-labeled form of Dulcite (galactitol), a sugar alcohol with the molecular formula C6H12D2O6 and CAS 91992-02-8 . Alternative isotopologues include Dulcite-13C (Dulcite-13C-1, CAS: 2484171-11-9) and [UL-13C6]galactitol, which incorporate carbon-13 rather than deuterium labeling [1]. Unlabeled Dulcite (galactitol, CAS: 608-66-2) has a molecular weight of 182.17 g/mol [2].

Internal standard selection Sugar alcohol analysis Metabolomics

Clinical Biomarker Relevance: Galactitol Accumulation in Galactosemia

Galactitol (dulcitol) is produced from galactose via aldose reductase and accumulates intracellularly when Leloir pathway enzymes are deficient (GALT or GALK deficiency). Elevated galactitol induces hyperosmotic and oxidative stress, and is causally associated with cataract formation in galactosemia patients [1]. A prominent galactitol peak can be detected by in vivo brain MRI/MRS in untreated GALT-deficient patients [1].

Galactosemia Inborn errors of metabolism Clinical diagnostics Biomarker quantification

Dulcite-d2: Validated Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Analysis of Galactitol in Biological Fluids and Tissues

Dulcite-d2 serves as a deuterium-labeled internal standard for the absolute quantification of endogenous galactitol in plasma, urine, cerebrospinal fluid, and tissue homogenates using LC-ESI-MS/MS workflows. The +2 Da mass shift relative to unlabeled galactitol enables separate MRM channel monitoring. Method validation must account for potential deuterium-associated retention time shifts, which may reduce matrix effect compensation relative to 13C-labeled alternatives. However, for routine galactitol quantification where precision requirements are moderate and cost efficiency is prioritized, Dulcite-d2 provides a scientifically appropriate solution. This application directly addresses the clinical need for galactitol monitoring in galactosemia patient management and metabolic research [1].

Metabolic Flux Analysis and Tracer Studies in Polyol Pathway Research

Dulcite-d2 can be deployed as a metabolic tracer to study galactose flux through the polyol pathway, particularly the conversion of galactose to galactitol catalyzed by aldose reductase (AKR1B1). The deuterium label enables differentiation between pre-existing endogenous galactitol and newly synthesized galactitol-d2. Researchers should note that deuteration at metabolically labile positions may invoke a kinetic isotope effect, potentially slowing enzymatic conversion rates relative to unlabeled galactose. This property can be exploited to extend the analytical window of the tracer, though careful pilot experiments are required to quantify any isotope effect in the specific biological system under investigation [2].

NMR-Based Metabolomics and Structural Elucidation Studies

Dulcite-d2 is suitable as an internal standard for quantitative NMR (qNMR) analysis of sugar alcohols in complex mixtures and biofluids. The deuterium substitution at specific positions provides a distinct NMR signature that enables identification and quantification without interference from the native galactitol signal. This application is particularly relevant in metabolomics workflows requiring absolute concentration determination of galactitol alongside other polyol pathway intermediates. The non-radioactive nature of deuterium labeling eliminates the regulatory and safety burdens associated with 14C or 3H radiotracers .

Cost-Constrained High-Throughput Screening for Galactitol Biomarker Quantification

For core facilities and clinical research laboratories performing large-scale galactitol screening (e.g., newborn screening follow-up for galactosemia, dietary compliance monitoring, or epidemiological studies of polyol pathway activity), the lower procurement cost of deuterium-labeled internal standards compared to 13C-labeled alternatives makes Dulcite-d2 the economically rational choice. Laboratories should implement rigorous method validation protocols that quantify and document any deuterium-associated analytical bias, and establish acceptance criteria appropriate for the clinical or research context. When validated appropriately, the cost savings at scale justify the selection of Dulcite-d2 over more expensive 13C isotopologues [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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